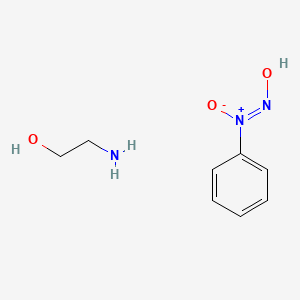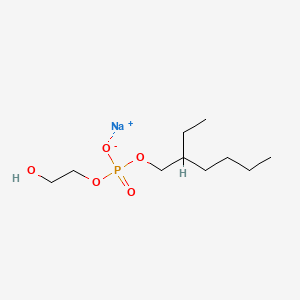
2-aminoethanol;(Z)-hydroxyimino-oxido-phenylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) is a chemical compound with the molecular formula C8H12N3O3. It is also known by its IUPAC name, 2-aminoethanol; N-hydroxy-N-phenylnitrous amide
Preparation Methods
The synthesis of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) involves the reaction of 2-aminoethanol with N-hydroxy-N-nitrosobenzenamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) involves its interaction with specific molecular targets. It can form complexes with enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) can be compared with similar compounds such as:
2-aminoethanol: A simpler compound with similar functional groups but lacking the nitroso and phenyl groups.
N-hydroxy-N-phenylnitrous amide: Another related compound that shares the nitroso and phenyl groups but differs in its overall structure.
The uniqueness of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
105658-30-8 |
|---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-aminoethanol;(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C6H6N2O2.C2H7NO/c9-7-8(10)6-4-2-1-3-5-6;3-1-2-4/h1-5,9H;4H,1-3H2/b8-7-; |
InChI Key |
ZDVKVGPKJGICRW-CFYXSCKTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=N/O)/[O-].C(CO)N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-].C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















